Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate
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Overview
Description
Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyrrole core
Preparation Methods
The synthesis of Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-b]pyrrole core, followed by the introduction of the amino, ethyl, and iodo groups. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The iodo group in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate can be compared with other similar compounds, such as:
- Diethyl 4-amino-6-ethyl-3-bromo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate
- Diethyl 4-amino-6-ethyl-3-chloro-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate These compounds share a similar core structure but differ in the halogen substituent. The presence of different halogens can influence the compound’s reactivity, biological activity, and other properties, highlighting the uniqueness of the iodo derivative .
Biological Activity
Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thieno[2,3-b]pyrrole core and various functional groups, contribute to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H17IN2O4S, with a molecular weight of approximately 436.26 g/mol. The compound features a pyrrole ring fused to a thiophene ring, with amino and iodo substituents along with two ethyl ester groups attached to dicarboxylic acid moieties. The presence of iodine and amino groups enhances its reactivity and biological activity .
Synthesis Methods
The synthesis of this compound can be achieved through various methods that emphasize its accessibility for research and development purposes. Common synthetic routes include nucleophilic substitution reactions involving iodinated precursors and subsequent esterification processes .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural analogs have shown varying degrees of activity against different microbial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Thieno[2,3-b]pyrrole derivatives have been investigated for their ability to inhibit cancer cell proliferation. The compound's structural features may allow it to act on specific metabolic pathways involved in cancer cell growth .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in various cell lines. This suggests that diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole could also exhibit such effects .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole is crucial for its biological activity. Comparative studies with structurally similar compounds highlight the importance of the iodine and amino functionalities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | Thieno-pyrrole core | Lacks iodine and amino groups |
Diethyl 3-amino-thieno[2,3-b]pyrrole | Similar core structure | Different substitution pattern |
4-Amino-thieno[2,3-b]pyrrole | Basic thieno-pyrrole structure | No ethyl ester groups |
This table illustrates how variations in structure can lead to differences in biological activity and highlights the significance of specific substituents in enhancing therapeutic potential .
Case Studies
Research has indicated that derivatives of thieno-pyrroles are promising candidates for drug development due to their diverse biological activities. For instance:
- Cancer Studies : A study investigating thieno[3,2-b]pyrroles showed that certain derivatives could activate key metabolic pathways in cancer cells, suggesting a mechanism by which they may inhibit tumor growth .
- Inflammation Models : In vitro studies using RAW 264.7 cells demonstrated that thieno-pyrrole derivatives could significantly reduce nitric oxide production in response to inflammatory stimuli .
Properties
Molecular Formula |
C14H17IN2O4S |
---|---|
Molecular Weight |
436.27 g/mol |
IUPAC Name |
diethyl 4-amino-6-ethyl-3-iodothieno[2,3-b]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H17IN2O4S/c1-4-17-10(13(18)20-5-2)9(16)7-8(15)11(22-12(7)17)14(19)21-6-3/h4-6,16H2,1-3H3 |
InChI Key |
YTKULNQTFJHJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1SC(=C2I)C(=O)OCC)N)C(=O)OCC |
Origin of Product |
United States |
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